7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid is a prostanoid.
Scientific Research Applications
Synthesis Methods and Applications
Lipase-Catalyzed Optical Resolution : The synthesis of related compounds such as 5-oxo-(3S)-hydroxy-4,4-dimethylheptanoic acid, a fragment of epothilone A, has been achieved through lipase-catalyzed optical resolution. This method showcases an effective strategy for producing enantiomerically pure compounds (Shioji et al., 2001).
Stereoselective Synthesis : In the context of creating enantiomerically pure compounds, stereoselective synthesis techniques have been developed. These include the synthesis of various bicyclic and tricyclic structures, which are critical for creating complex organic molecules (Gerber & Vogel, 2001).
Biotechnological Production : Microbiologically produced carboxylic acids, including oxo- and hydroxy-carboxylic acids, are highlighted for their use as building blocks in organic synthesis. Biotechnological methods offer "green" and stereoselective approaches for producing these compounds, which are valuable in various synthetic applications (Aurich et al., 2012).
Chiral Building Blocks : Research into producing chiral intermediates, like those in the tricarboxylic acid cycle, emphasizes their importance as building blocks in total synthesis and pharmaceutical research. This underscores the role of similar compounds in the development of new drugs and synthetic methods (Aurich et al., 2012).
Properties
Molecular Formula |
C20H34O5 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/t15-,16+,17+,19+/m0/s1 |
InChI Key |
GMVPRGQOIOIIMI-DODZYUBVSA-N |
Isomeric SMILES |
CCCCC[C@@H](C=C[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O |
SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.